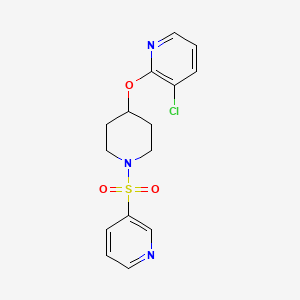

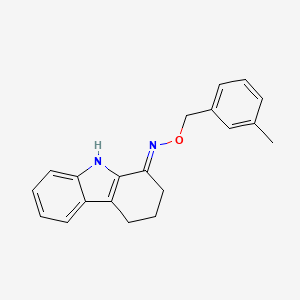

1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of specific urea derivatives, including compounds similar to the one , often revolves around their synthesis and application potential in various domains such as medicinal chemistry, agriculture, and materials science. These compounds are of interest due to their structural uniqueness and the versatile chemical properties they exhibit.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of acylazides with specific amine or amide precursors to generate novel compounds. For instance, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been synthesized through such methods, showcasing the diversity of approaches in creating these complex molecules (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations are pivotal in understanding the molecular structure of urea derivatives. These techniques provide insights into the molecular geometry, vibrational spectra, and potential energy distribution, crucial for predicting the compound's behavior in various chemical environments. A detailed molecular structure analysis of related compounds was performed using DFT calculations, highlighting the bond lengths, angles, and intramolecular charge transfers (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).

Chemical Reactions and Properties

Urea derivatives undergo a range of chemical reactions, including cyclization and rearrangement, leading to various functionalized compounds. These reactions are influenced by the structural aspects of the urea compounds, such as the presence of electron-withdrawing or donating groups, which can dictate their reactivity patterns and the types of reactions they can undergo (N. Spitsyn & A. Vdovichenko, 2006).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are typically determined through experimental studies involving X-ray crystallography, which provides a detailed view of the compound's solid-state structure, aiding in understanding its physical behavior (Isuru R. Kumarasinghe, V. Hruby, & G. Nichol, 2009).

Chemical Properties Analysis

The chemical properties of urea derivatives are closely tied to their functional groups and molecular architecture. Studies on these compounds often focus on their reactivity, stability, and potential for forming hydrogen bonds or other intermolecular interactions. These characteristics are vital for applications in drug design, material science, and as intermediates in organic synthesis (B. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015).

Scientific Research Applications

Insecticide Research

One study examined the insecticidal activity of related compounds, highlighting a new class of insecticides that affect the process of cuticle deposition in insects. These compounds demonstrate a unique mode of action, showing promise due to their safety towards mammals and their ability to cause death in insects by preventing successful molting or pupation (R. Mulder & M. J. Gijswijt, 1973).

Antimicrobial Applications

Another study focused on the synthesis and characterization of novel urea derivatives with potential antimicrobial properties. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating the potential for new therapeutic agents (V. Rani et al., 2014).

Optical Materials

Research into bis-chalcone derivatives doped into polymers for nonlinear optical applications has shown that these compounds exhibit significant second harmonic generation (SHG) efficiencies and nonlinear optical properties. Such findings indicate their potential use in optical devices and materials (S. Shettigar et al., 2006).

Anti-Cancer Research

The development of N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor has been explored. These compounds have shown to inhibit cancer cell proliferation by affecting translation initiation, suggesting a new avenue for cancer treatment (S. Denoyelle et al., 2012).

Corrosion Inhibition

Studies on the inhibition effect of urea derivatives in corrosive environments have provided insights into their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, particularly in acidic solutions, by forming a protective film on the metal surface (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-27-10-9-23-17(26)24(22-21-23)15-7-5-13(6-8-15)19-16(25)20-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUUXFXKZWSZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)